2-(2,5-Dimethylbenzoyl)benzoic acid

Catalog No.
S665413
CAS No.
60288-22-4
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dimethylbenzoyl)benzoic acid

The standard route to 1,4-dimethylanthraquinone (Friedel-Crafts of p-xylene with phthalic anhydride) demands excess AlCl₃ and produces acidic metal waste. This benzoylbenzoic acid is the direct precursor for AlCl₃-free cyclization. • Bypasses corrosive AlCl₃ quench and aluminum wastewater. • Carboxylic acid group allows water-borne formulation, unlike cyclized anthraquinones. • 2,5-Dimethyl groups enhance compatibility with hydrophobic resins, ensuring uniform photoinitiator dispersion. Supplied as high-purity solid for dye intermediates and UV-curable coatings.

CAS Number

60288-22-4

Product Name

2-(2,5-Dimethylbenzoyl)benzoic acid

IUPAC Name

2-(2,5-dimethylbenzoyl)benzoic acid

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

ZQICWAIMLICSMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)O

The exact mass of the compound 2-(2,5-Dimethylbenzoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148549. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(2,5-Dimethylbenzoyl)benzoic acid, 2,5-Dimethylbenzoylbenzoic acid, Benzoic acid, 2-(2,5-dimethylbenzoyl)-, 2-(2,5-Dimethylphenylcarbonyl)benzoic acid

Purity

≥98%

Package Size

1 g, 5 g

2-(2,5-Dimethylbenzoyl)benzoic acid is a bifunctional aromatic intermediate characterized by a benzophenone core substituted with a carboxylic acid and two methyl groups. Commercially, it serves as the immediate, ring-open precursor to 1,4-dimethylanthraquinone and functions as an effective photoinitiator in UV-curable polymer systems. By providing a pre-formed ortho-benzoylbenzoic acid scaffold, it allows chemical manufacturers to bypass the harsh, waste-intensive Friedel-Crafts acylation step typically required when starting from raw p-xylene and phthalic anhydride [1]. Furthermore, its free carboxylic acid moiety offers a distinct solubility advantage over fully cyclized anthraquinones, enabling its use in both alkaline aqueous formulations and, due to its 2,5-dimethyl substitution, hydrophobic resin matrices .

Attempting to substitute the procurement of 2-(2,5-dimethylbenzoyl)benzoic acid with in-house synthesis from generic raw materials (phthalic anhydride and p-xylene) introduces severe processability bottlenecks. The standard Friedel-Crafts acylation requires greater than two molar equivalents of aluminum chloride, generating massive volumes of corrosive, aluminum-laden aqueous waste during the quench phase [1]. Conversely, substituting this compound with the final cyclized product (1,4-dimethylanthraquinone) eliminates its utility in water-borne systems, as the loss of the carboxylic acid group drops aqueous solubility to near zero . Procuring the exact 2-(2,5-dimethylbenzoyl)benzoic acid intermediate is therefore a strategic decision for buyers seeking to perform clean, acid-catalyzed cyclizations or formulate water-compatible photoinitiators without managing stoichiometric metal waste.

Bypassing Stoichiometric Lewis Acid Waste in Anthraquinone Synthesis

The traditional synthesis of the benzoylbenzoic acid scaffold from p-xylene and phthalic anhydride relies on a Friedel-Crafts acylation that consumes >2.0 equivalents of AlCl3 per mole of product, owing to strong complexation with the resulting carbonyl and carboxylate groups. By procuring pre-synthesized 2-(2,5-dimethylbenzoyl)benzoic acid, manufacturers bypass this step entirely. The subsequent intramolecular cyclization to 1,4-dimethylanthraquinone can be achieved using catalytic solid acids or recyclable sulfuric acid, completely eliminating the generation of stoichiometric aluminum waste [1].

Evidence DimensionLewis acid waste generation during precursor synthesis
Target Compound Data0 equivalents of AlCl3 required for downstream cyclization
Comparator Or Baseline>2.0 equivalents of AlCl3 required when starting from phthalic anhydride and p-xylene
Quantified Difference100% reduction in aluminum chloride waste generation
ConditionsIndustrial scale-up of 1,4-dimethylanthraquinone synthesis

Eliminating the AlCl3-dependent step drastically reduces hazardous waste disposal costs and simplifies the manufacturing workflow.

Aqueous Formulation Compatibility via Carboxylic Acid Retention

For applications in UV-curing and photochemistry, the structural state of the molecule dictates its formulation limits. The fully cyclized downstream product, 1,4-dimethylanthraquinone, is highly hydrophobic and exhibits virtually no aqueous solubility (approx. 0.16 mg/L). In contrast, 2-(2,5-dimethylbenzoyl)benzoic acid retains a free carboxylic acid group. When neutralized with alkali metals or amines, it forms highly soluble salts, allowing it to be formulated into water-borne photoinitiator systems where neutral quinones would immediately precipitate .

Evidence DimensionAqueous solubility and formulation limits
Target Compound DataForms highly soluble alkali/amine salts (>10 g/L in basic media)
Comparator Or Baseline1,4-Dimethylanthraquinone (aqueous solubility ~ 0.16 mg/L)
Quantified DifferenceOrders of magnitude higher aqueous solubility in basic formulations
ConditionsAqueous or water-borne polymer resin formulations

Enables the development of eco-friendly, zero-VOC water-based UV-curable resins.

Enhanced Lipophilicity Compared to Unsubstituted Analogs

When utilized as a photoinitiator in non-polar monomer matrices, the compound's partitioning behavior is critical. Compared to the unsubstituted baseline 2-benzoylbenzoic acid, the addition of the 2,5-dimethyl groups on the phenyl ring significantly increases the molecule's lipophilicity. The computed XLogP3 value rises from approximately 2.6 for the unsubstituted compound to 3.5 for 2-(2,5-dimethylbenzoyl)benzoic acid [1]. This enhanced hydrophobicity ensures superior compatibility and prevents phase separation when blended into hydrophobic organic resins.

Evidence DimensionLipophilicity (XLogP3)
Target Compound DataXLogP3 = 3.5
Comparator Or Baseline2-Benzoylbenzoic acid (XLogP3 = 2.6)
Quantified Difference+0.9 LogP unit increase in hydrophobicity
ConditionsStandard computed partitioning (XLogP3 3.0 model)

Ensures better dispersion and prevents photoinitiator blooming in hydrophobic polymer matrices during curing.

Green Synthesis of 1,4-Dimethylanthraquinone

As the direct precursor to 1,4-dimethylanthraquinone, this compound is a highly efficient starting material for manufacturers looking to implement greener, AlCl3-free cyclization routes. It is perfectly suited for intramolecular Friedel-Crafts cyclization using solid acid catalysts or polyphosphoric acid, streamlining the production of anthraquinone dyes and redox-active materials [1].

Water-Borne UV-Curable Photoinitiators

Because it retains a free carboxylic acid group that can be easily converted to an amine or alkali salt, 2-(2,5-dimethylbenzoyl)benzoic acid is highly recommended for formulating water-based UV-curable coatings and inks. It provides the photochemical activity of a benzophenone derivative while avoiding the insolubility issues of fully cyclized anthraquinones .

Hydrophobic Polymer Additives and Resins

With an XLogP3 of 3.5, the compound offers excellent compatibility with non-polar monomer matrices. It is a highly effective alternative to unsubstituted 2-benzoylbenzoic acid when formulating hydrophobic resins, as the 2,5-dimethyl substitution prevents phase separation and ensures uniform distribution of the photoinitiator within the polymer network [2].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

2-(2,5-Dimethylbenzoyl)benzoic acid

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